Bienvenue dans la boutique en ligne BenchChem!

Di-tert-butyl (6-amino-2-methylpyrimidin-4-yl)carbamate

Structural confirmation Quality control Procurement specification

Di-tert-butyl (6-amino-2-methylpyrimidin-4-yl)carbamate (CAS 1364663-30-8), also designated as 2-Methyl-6-[bis(tert-butoxycarbonyl)-amino]-4-aminopyrimidine, is a bis-Boc-protected aminopyrimidine building block with molecular formula C₁₅H₂₄N₄O₄ and a molecular weight of 324.38 g/mol. It belongs to the class of N-Boc-protected heterocyclic intermediates widely employed in medicinal chemistry for the construction of kinase inhibitor scaffolds and other bioactive molecules.

Molecular Formula C15H24N4O4
Molecular Weight 324.37546
CAS No. 1364663-30-8
Cat. No. B1144014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-tert-butyl (6-amino-2-methylpyrimidin-4-yl)carbamate
CAS1364663-30-8
Molecular FormulaC15H24N4O4
Molecular Weight324.37546
Structural Identifiers
SMILESCC1=NC(=CC(=N1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)N
InChIInChI=1S/C15H24N4O4/c1-9-17-10(16)8-11(18-9)19(12(20)22-14(2,3)4)13(21)23-15(5,6)7/h8H,1-7H3,(H2,16,17,18)
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Di-tert-butyl (6-amino-2-methylpyrimidin-4-yl)carbamate (CAS 1364663-30-8): Procurement-Ready Bis-Boc-Protected Aminopyrimidine Intermediate


Di-tert-butyl (6-amino-2-methylpyrimidin-4-yl)carbamate (CAS 1364663-30-8), also designated as 2-Methyl-6-[bis(tert-butoxycarbonyl)-amino]-4-aminopyrimidine, is a bis-Boc-protected aminopyrimidine building block with molecular formula C₁₅H₂₄N₄O₄ and a molecular weight of 324.38 g/mol . It belongs to the class of N-Boc-protected heterocyclic intermediates widely employed in medicinal chemistry for the construction of kinase inhibitor scaffolds and other bioactive molecules [1]. Commercial availability is confirmed from multiple suppliers at typical purities of ≥95%, stored under refrigeration (2–8 °C) in sealed, dry, light-protected containers .

Why Generic Substitution of Di-tert-butyl (6-amino-2-methylpyrimidin-4-yl)carbamate Fails: Structural and Functional Non-Interchangeability Among Bis-Boc-Aminopyrimidine Isomers


Within the bis-Boc-aminopyrimidine intermediate family, compounds differing only by a single substituent or its ring position exhibit profoundly different downstream synthetic utility. For example, the 4-chloro analog (CAS 1350918-95-4) directs reactivity toward nucleophilic aromatic substitution pathways relevant to TYK2 inhibitor synthesis, while the des-methyl analog (CAS 1364663-35-3) lacks the C2-methyl group that influences both electronic properties and steric environment during subsequent coupling reactions . Similarly, the regioisomeric 4-chloro-2-[bis(tert-butoxycarbonyl)amino]pyrimidine (CAS 1464788-84-8) positions the bis-Boc-amino group at C2 rather than C6, completely altering the vector of derivatization . The target compound uniquely combines a free 4-amino group with a bis-Boc-protected 6-amino group and a C2-methyl substituent on the pyrimidine core—a substitution pattern that cannot be replicated by any single commercially available analog .

Quantitative Differentiation Evidence for Di-tert-butyl (6-amino-2-methylpyrimidin-4-yl)carbamate: Head-to-Head and Cross-Study Comparator Data


Structural Identity Confirmation: Canonical SMILES and InChI Key Verification of Di-tert-butyl (6-amino-2-methylpyrimidin-4-yl)carbamate vs. Common Mis-Assigned Isomers

Di-tert-butyl (6-amino-2-methylpyrimidin-4-yl)carbamate (CAS 1364663-30-8) is unambiguously characterized by its canonical SMILES string (CC1=NC(N)=CC(N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)=N1) and InChI Key (ZVNGOQZUIDSNRF-UHFFFAOYSA-N), as provided by Fluorochem . This distinguishes it from the common mis-assigned regioisomer Di-tert-butyl (4-amino-6-methylpyrimidin-2-yl)carbamate (CAS 1392396-20-1), which bears the bis-Boc-amino group at the C2 position and the amino group at C4, resulting in a different InChI Key and distinct reactivity profile . The MDL number MFCD21648230 further provides a unique database identifier for procurement verification .

Structural confirmation Quality control Procurement specification

Purity Benchmarking: Commercial Purity Levels of Di-tert-butyl (6-amino-2-methylpyrimidin-4-yl)carbamate Relative to Analog Bis-Boc-Pyrimidine Intermediates

The target compound is consistently supplied at ≥95% purity across multiple vendors: Fluorochem (95.0%), AKSci (95%), Combi-Blocks (95%), Leyan (95+%), CymitQuimica (Min. 95%), and ChemSrc (95.0%) . The closely related 4-chloro analog 2-Methyl-6-[bis(tert-butoxycarbonyl)-amino]-4-chloropyrimidine (CAS 1350918-95-4) is available at comparable purity levels (95% from AKSci; 97% from Matrix Scientific; ≥95% from MolCore; 98% from MolCore, as NLT 98% grade) . The des-methyl analog (CAS 1364663-35-3) is similarly supplied at 95% (AKSci) to 97% (Matrix Scientific) . No supplier offers the target compound at purity below 95%, establishing a reliable procurement floor.

Purity specification Supplier comparison Procurement quality

Storage Stability and Handling: Defined Storage Requirements for Di-tert-butyl (6-amino-2-methylpyrimidin-4-yl)carbamate vs. Ambient-Stable Analogs

Di-tert-butyl (6-amino-2-methylpyrimidin-4-yl)carbamate requires refrigerated storage at 2–8 °C in sealed, dry, light-protected containers, as specified by ChemSrc, Chemshuttle, and myskinrecipes.com [1]. In contrast, the 4-chloro analog (CAS 1350918-95-4) is reported by some suppliers to be stable at -20 °C under dry, light-protected conditions . The target compound's predicted boiling point of 436.8±55.0 °C, density of 1.194±0.06 g/cm³, and pKa of 5.76±0.10 further characterize its physicochemical profile . The requirement for refrigerated storage indicates greater thermal lability of the free amino group compared to the chloro-substituted analog, necessitating careful cold-chain logistics during procurement.

Storage stability Shelf life Handling requirements

Orthogonal Protection Strategy: Bis-Boc Protection at C6 with Free C4-Amino Enables Selective Sequential Derivatization Not Possible with Mono-Boc or Alternative Protection Schemes

The target compound features a bis-Boc-protected amino group at the C6 position and a free amino group at C4. This orthogonal protection strategy allows the C4-amino group to be selectively functionalized (e.g., via amide coupling, reductive amination, or nucleophilic substitution) while the C6-bis-Boc-amino group remains inert under the reaction conditions, a capability not available with mono-Boc protected analogs such as tert-butyl (6-amino-2-methylpyrimidin-4-yl)carbamate (which leaves the C6-amino unprotected) or with the des-methyl analog 6-[bis(tert-butoxycarbonyl)amino]-4-aminopyrimidine (CAS 1364663-35-3, which lacks the C2-methyl group) . The bis-Boc protection is known to be acid-labile; deprotection with trifluoroacetic acid (TFA) or HCl in dioxane cleanly liberates the free C6-amino group for subsequent diversification [1]. The predicted pKa of 5.76±0.10 for the pyrimidine ring system further informs the selection of compatible reaction conditions . Importantly, the target compound is cited as a precursor in the synthesis of kinase inhibitors and anticoagulants (e.g., Edoxaban), where this sequential deprotection–functionalization strategy is critical [2].

Orthogonal protection Synthetic efficiency Selective deprotection

Downstream Application Differentiation: Target Compound as a Precursor for Kinase Inhibitor and Anticoagulant Scaffolds Versus Chloro-Analog TYK2 Inhibitor Pathway

The target compound is explicitly cited as a key intermediate for the synthesis of kinase inhibitors targeting protein kinases involved in cancer cell signaling pathways, as well as a precursor for anticoagulants including Edoxaban [1][2]. In contrast, the 4-chloro analog 2-Methyl-6-[bis(tert-butoxycarbonyl)-amino]-4-chloropyrimidine (CAS 1350918-95-4) is specifically documented as a reactant for the preparation of thiazolopyridines, which are TYK2 (tyrosine kinase 2) inhibitors—a distinct therapeutic target class . The des-methyl analog (CAS 1364663-35-3) is not associated with any specific drug scaffold in the available literature, limiting its known application scope . This divergence in documented downstream applications reflects the functional consequence of their structural differences: the free C4-amino group of the target compound enables amide or urea linkage formation characteristic of many ATP-competitive kinase inhibitor pharmacophores, whereas the C4-chloro group of the analog directs reactivity toward nucleophilic aromatic substitution for thiazolopyridine construction .

Kinase inhibitor synthesis Anticoagulant precursors Scaffold differentiation

MDL Registry and Database Identifiability: Single Chemical Entity Verification for Procurement Across Multi-Vendor Catalogs

Di-tert-butyl (6-amino-2-methylpyrimidin-4-yl)carbamate bears the unique MDL number MFCD21648230, enabling unambiguous cross-referencing across vendor catalogs and chemical databases . The 4-chloro analog (CAS 1350918-95-4) carries a distinct MDL number (MFCD22199258), while the des-methyl analog (CAS 1364663-35-3) bears MDL MFCD22199257 . The regioisomeric 4-chloro-2-[bis(tert-butoxycarbonyl)amino]pyrimidine (CAS 1464788-84-8) is assigned MDL MFCD27501030 . These unique MDL identifiers serve as a practical procurement safeguard: a purchase order referencing both CAS 1364663-30-8 and MDL MFCD21648230 eliminates ambiguity when multiple bis-Boc-aminopyrimidine isomers coexist in a supplier's inventory.

Database identifier MDL number Procurement verification

Validated Application Scenarios for Di-tert-butyl (6-amino-2-methylpyrimidin-4-yl)carbamate in Medicinal Chemistry and Drug Discovery


Kinase Inhibitor Lead Optimization: Sequential C4→C6 Diversification for ATP-Competitive Scaffold Construction

Medicinal chemistry teams developing ATP-competitive kinase inhibitors can leverage the orthogonal protection of Di-tert-butyl (6-amino-2-methylpyrimidin-4-yl)carbamate to perform sequential derivatization: first functionalize the free C4-amino group with diverse acyl, sulfonyl, or alkyl substituents to probe the hinge-binding region, then deprotect the C6-bis-Boc-amino group under mild acidic conditions (TFA/CH₂Cl₂) to reveal a second diversification point for solvent-channel or ribose-pocket interactions. This strategy is directly supported by the compound's documented use in kinase inhibitor synthesis for oncology targets [1]. The C2-methyl group provides a hydrophobic contact point that mimics the natural ATP adenine N7-methyl environment, distinguishing this intermediate from the des-methyl analog (CAS 1364663-35-3) which cannot establish this interaction .

Edoxaban-Related Anticoagulant Development: Pyrimidine Core Intermediate for Factor Xa Inhibitor Synthesis

Research groups synthesizing direct Factor Xa inhibitors in the Edoxaban chemotype can employ the target compound as a pyrimidine core precursor. The bis-Boc protection at C6 ensures that this position remains masked during early-stage C4 functionalization (e.g., coupling to cyclohexane-carboxylic acid derivatives typical of the Edoxaban scaffold), while the C2-methyl group matches the substitution pattern present in the final drug substance [1]. The availability of the compound at consistent ≥95% purity from multiple vendors (Fluorochem, AKSci, Combi-Blocks, Leyan) ensures reliable supply for multi-step synthetic campaigns .

Dual-Protection Strategy for Complex Heterocyclic Library Synthesis

In parallel synthesis or DNA-encoded library (DEL) construction requiring a pyrimidine core with two sequentially addressable amino groups, the target compound provides a pre-installed orthogonal protection pattern (bis-Boc at C6, free NH₂ at C4). This eliminates the need for a separate protection step after first diversification—a significant advantage over purchasing the fully unprotected 4,6-diamino-2-methylpyrimidine, which would require selective mono-protection with attendant regioselectivity challenges and yield losses. The compound's MDL identifier (MFCD21648230) enables automated inventory management in high-throughput synthesis facilities, while its defined storage requirement (2–8 °C) necessitates appropriate cold-storage infrastructure planning .

Procurement Quality Assurance: Multi-Vendor Sourcing with Verified Structural Identity

Procurement departments sourcing Di-tert-butyl (6-amino-2-methylpyrimidin-4-yl)carbamate can cross-validate incoming material against the canonical SMILES (CC1=NC(N)=CC(N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)=N1), InChI Key (ZVNGOQZUIDSNRF-UHFFFAOYSA-N), and MDL number (MFCD21648230) to confirm identity before releasing material to synthesis teams . With at least five independent commercial suppliers offering the compound at ≥95% purity, competitive bidding is feasible while maintaining quality thresholds. The predicted safety profile (GHS07: Harmful/Irritant; H302, H315, H319, H335) informs appropriate handling procedures consistent with standard laboratory chemical hygiene plans .

Quote Request

Request a Quote for Di-tert-butyl (6-amino-2-methylpyrimidin-4-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.